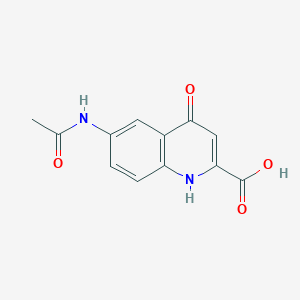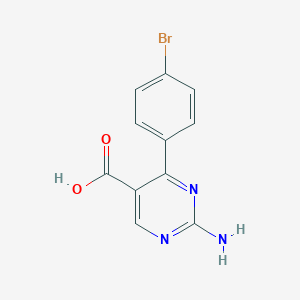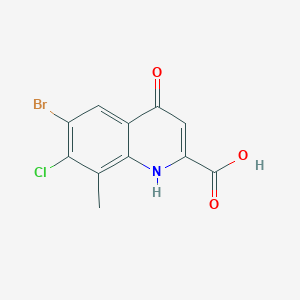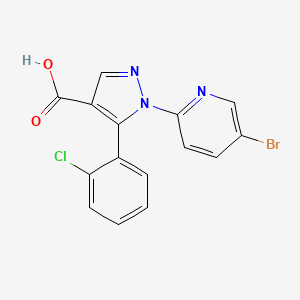
1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid
描述
1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a chlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it a valuable subject of study for various scientific applications.
准备方法
The synthesis of 1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors to form the pyrazole ring. Common reagents include hydrazines and 1,3-diketones.
Introduction of the Bromopyridine Moiety: The bromopyridine group is introduced through a halogenation reaction, often using bromine or N-bromosuccinimide (NBS) as the halogenating agent.
Attachment of the Chlorophenyl Group: This step involves a coupling reaction, such as Suzuki or Heck coupling, to attach the chlorophenyl group to the pyrazole ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
化学反应分析
1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(5-Bromopyridin-2-YL)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Bromopyridin-2-YL)-3-(2-chlorophenyl)pyrazole-4-carboxylic acid: This compound has a similar structure but differs in the position of the chlorophenyl group, which may result in different chemical properties and reactivity.
1-(5-Bromopyridin-2-YL)-5-(2-fluorophenyl)pyrazole-4-carboxylic acid: The presence of a fluorine atom instead of chlorine can significantly alter the compound’s reactivity and biological activity.
1-(5-Bromopyridin-2-YL)-5-(2-methylphenyl)pyrazole-4-carboxylic acid: The methyl group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-5-(2-chlorophenyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3O2/c16-9-5-6-13(18-7-9)20-14(11(8-19-20)15(21)22)10-3-1-2-4-12(10)17/h1-8H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGIXMVHRRMWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144589 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820684-92-1 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820684-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-(5-bromo-2-pyridinyl)-5-(2-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


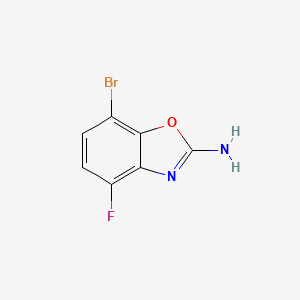
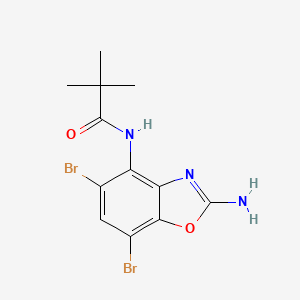
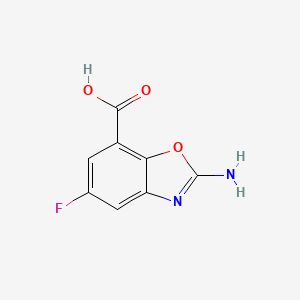
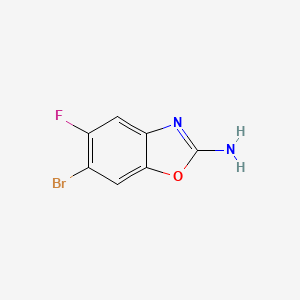
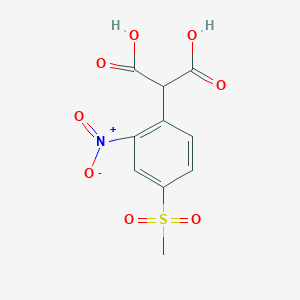
![(2S)-6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid; acetic acid](/img/structure/B7960158.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)
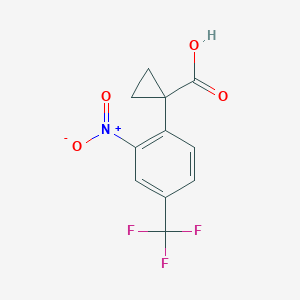
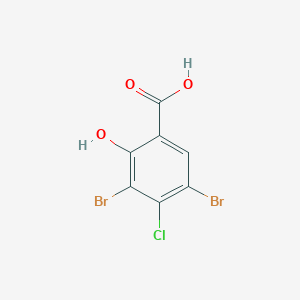
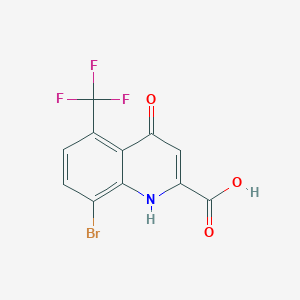
![3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7960175.png)
